3-Aminopyrazine-2-carbaldehyde
Overview
Description
3-Aminopyrazine-2-carbaldehyde is a chemical compound that has been the subject of various studies due to its potential as an intermediate in the synthesis of more complex molecules, such as pteridines and pyrazolo[3,4-b]pyridines. The compound is characterized by the presence of an amino group attached to a pyrazine ring and an aldehyde functional group at the second position of the ring.
Synthesis Analysis
The synthesis of 3-aminopyrazine-2-carbaldehyde has been explored through different methods. One approach involves the oxidation of 2-amino-3-hydroxymethylpyrazine, which successfully yields the desired aldehyde . Another study describes a three-step synthesis of a related compound, 3-aminopyrazine-2-carboxylic acid, starting from pyrazine-2,3-dicarboxylic acid, which involves conversion to an ammonium salt and subsequent Hofmann rearrangement . These methods highlight the versatility in synthesizing aminopyrazine derivatives.
Molecular Structure Analysis
The molecular structure of 3-aminopyrazine-2-carboxylic acid, a closely related compound, has been analyzed and found to display an extensive network of intra- and intermolecular hydrogen bonds, contributing to the stability of the compound. The planar molecules are stacked along a specific axis, indicating pi-pi interactions, which could be relevant for the aldehyde derivative as well .
Chemical Reactions Analysis
3-Aminopyrazine-2-carbaldehyde serves as a precursor for various chemical reactions. It has been used to synthesize 4-unsubstituted pteridines, which are important compounds in medicinal chemistry. The aldehyde can be converted into different derivatives, such as N-acetyl, ethoxycarbonyl, formyl, ethoxalyl, and trifluoroacetyl, which can then be cyclized with ammonia to form pteridine derivatives . Additionally, the compound has been used in Friedländer condensation reactions to create pyrazolo[3,4-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminopyrazine-2-carbaldehyde can be inferred from related compounds and their derivatives. For instance, ionization constants and UV, IR, and NMR spectra have been recorded for some derivatives, providing insight into the electronic patterns influencing their reactivity . The compound's reactivity with various catalysts and its ability to form complexes with metals such as VO2+, Pd(II), W(VI), and UO2 2+ have also been characterized, indicating its potential in coordination chemistry .
Scientific Research Applications
Synthesis of Pteridines
3-Aminopyrazine-2-carbaldehyde has been utilized in the synthesis of various pteridines, a class of heterocyclic compounds. Studies have shown that this aldehyde can be transformed into different derivatives, which are then cyclized to form compounds such as 2-methylpteridine, pteridin-2-one, pteridine, and ethyl pteridine-2-carboxylate. These processes involve intricate reaction mechanisms, including the formation of double-bond adducts with ammonia and the conversion of acetals to corresponding aldehydes (Albert & Ohta, 1971).
Three-Component Condensation Reactions
A significant application of 3-Aminopyrazine-2-carbaldehyde is in three-component condensation reactions. These reactions, catalyzed by scandium triflate, involve the combination of 2-aminopyridine, an aldehyde, and an isonitrile. The outcome is a library of heterocycles, highlighting the compound's versatility in parallel synthesis and subsequent modifications (Blackburn et al., 1998).
Structural Characterization in Pyrazines
Research on 2,3-disubstituted pyrazines, including 3-Aminopyrazine-2-carbaldehyde, has provided insights into their structure through techniques like NMR and X-ray crystallography. These studies have explored amino-imine tautomerism and have shed light on the molecular structure and stability of such compounds (Farrán et al., 2005).
Friedländer Synthesis of Pyrazolo[3,4-b]pyridines
Another application of 3-Aminopyrazine-2-carbaldehyde is in the Friedländer synthesis of pyrazolo[3,4-b]pyridines. This reaction typically involves the condensation of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones, resulting in various pyrazolo[3,4-b]pyridine derivatives. The diversity of the products illustrates the compound's utility in synthesizing complex heterocyclic structures (Jachak et al., 2005).
In Situ FTIR Study
In situ FTIR spectroscopy studies involving pyridine-3-carbaldehyde and 3-Aminopyrazine-2-carbaldehyde have contributed to understanding their interactions with catalyst surfaces, especially in the context of Lewis and Brönsted acid sites. This research is vital for applications in catalysis and surface chemistry (Popova et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-aminopyrazine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-4(3-9)7-1-2-8-5/h1-3H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUMNLRPYPXBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570874 | |
Record name | 3-Aminopyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyrazine-2-carbaldehyde | |
CAS RN |
32710-14-8 | |
Record name | 3-Amino-2-pyrazinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32710-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminopyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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